

Molecular formula and weight of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B7722917

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In-Depth Technical Guide: 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-penten-2-one, also known as acetylacetonamine, is a simple β -enaminone, a class of compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond.^[1] This structural motif imparts unique chemical reactivity, making it a valuable synthon in organic chemistry for the synthesis of various heterocyclic compounds.^[2] While **4-amino-3-penten-2-one** itself is primarily recognized as a chemical intermediate and a reagent for aldehyde detection (Fluoral-P), the broader class of enaminones is gaining significant attention in medicinal chemistry.^[2] Emerging research has highlighted the therapeutic potential of more complex enaminone derivatives as anticonvulsants and modulators of multidrug resistance, suggesting that the core enaminone scaffold is a pharmacologically relevant moiety.^{[3][4]}

This technical guide provides a comprehensive overview of the molecular and physical properties, synthesis, spectral characteristics, and potential biological significance of **4-amino-3-penten-2-one**, aimed at professionals in research and drug development.

Chemical and Physical Properties

4-Amino-3-penten-2-one is a low-melting solid at room temperature. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ NO	[1]
Molecular Weight	99.13 g/mol	[1]
CAS Number	1118-66-7	
Appearance	Solid	
Melting Point	38-43 °C	
Boiling Point	104 °C at 16 mmHg	
SMILES	CC(N)=CC(C)=O	
InChI Key	OSLAYKKXCYSJSF- UHFFFAOYSA-N	

Synthesis of 4-Amino-3-penten-2-one

The synthesis of **4-amino-3-penten-2-one** is typically achieved through the condensation reaction of acetylacetone with ammonia. This reaction is a straightforward and efficient method for producing the enaminone.

Experimental Protocol

Materials:

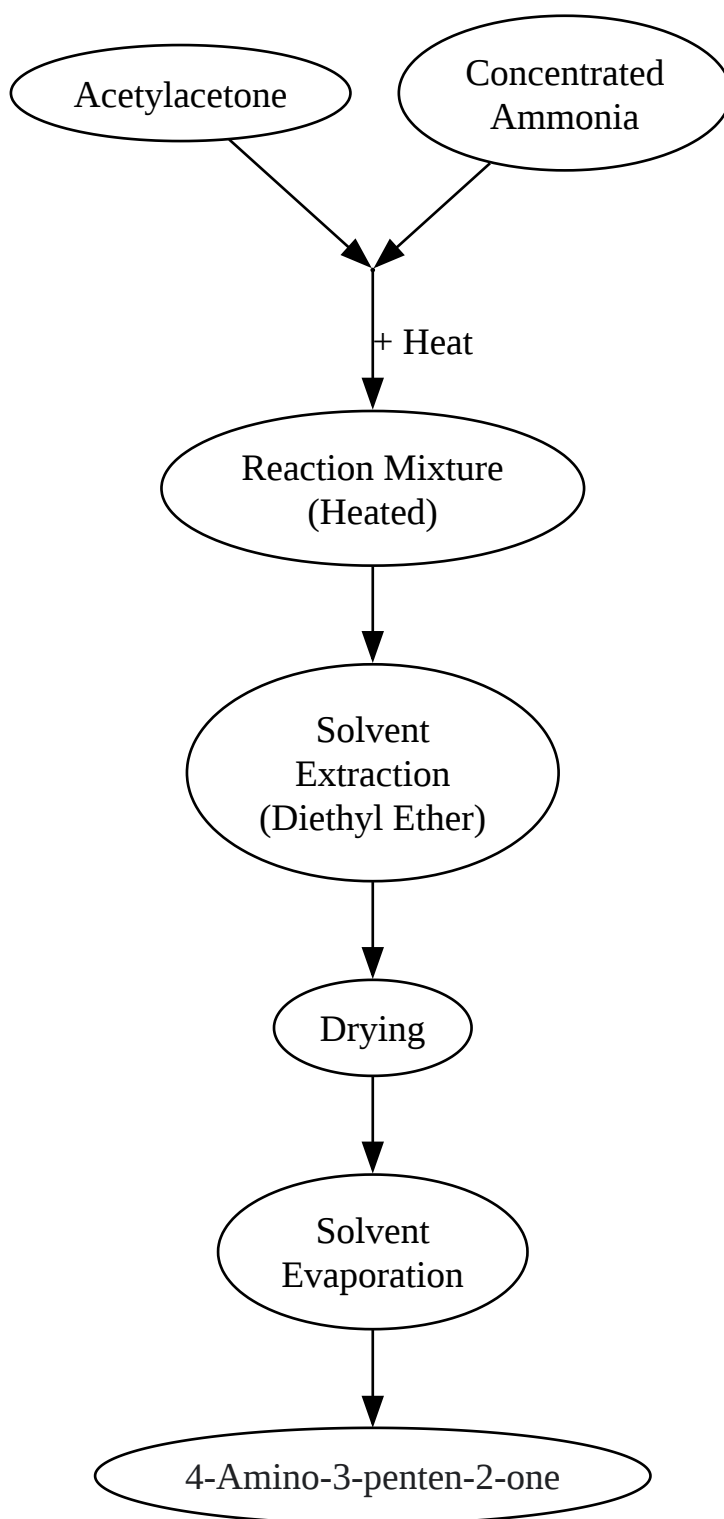
- Acetylacetone (pentane-2,4-dione)
- Concentrated ammonia solution (d 0.880)
- Diethyl ether
- Sodium chloride

Procedure:

- In a fume hood, combine 2.0 g of acetylacetone with 20 mL of concentrated ammonia in an open flask.
- Heat the mixture on a steam bath for 15 minutes. A yellow solution should be obtained.
- Allow the solution to cool to room temperature.
- Saturate the aqueous solution with sodium chloride to facilitate the extraction.
- Extract the product with diethyl ether.
- Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent by rotary evaporation to yield crystalline **4-amino-3-penten-2-one**.
- The product can be further purified by recrystallization from cold diethyl ether.

Expected Yield: 85-90%

Synthesis Workflow``dot



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Potential Mechanisms of Action for Enaminone Derivatives.

Conclusion

4-Amino-3-penten-2-one is a foundational molecule within the enaminone class. While its direct application in drug development is not established, its structural simplicity and the demonstrated biological potential of more complex enaminones make it and its derivatives an interesting area for further investigation. The synthetic accessibility and the unique electronic properties of the enaminone scaffold provide a versatile platform for the design and development of novel therapeutic agents, particularly in the fields of neurology and oncology. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing class of molecules.

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- To cite this document: BenchChem. [Molecular formula and weight of 4-Amino-3-penten-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7722917#molecular-formula-and-weight-of-4-amino-3-penten-2-one]

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